molecular formula C19H24N2OS B4884300 N-(3,5-Dimethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide

N-(3,5-Dimethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide

Cat. No.: B4884300
M. Wt: 328.5 g/mol
InChI Key: LTECUUJAHUYWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-Dimethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane carboxamides This compound features a unique structure with a thiophene ring and a dimethylphenyl group attached to an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a Friedel-Crafts alkylation or acylation reaction.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its biological activity and potential therapeutic effects.

    Medicine: It could be investigated for its potential as a drug candidate for treating various diseases.

    Industry: The compound may find applications in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. Detailed studies, such as molecular docking and in vitro assays, would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Dimethylphenyl)-2-(thiophen-2-YL)piperidine-1-carboxamide: Similar structure with a piperidine ring instead of an azepane ring.

    N-(3,5-Dimethylphenyl)-2-(thiophen-2-YL)morpholine-1-carboxamide: Contains a morpholine ring instead of an azepane ring.

Uniqueness

N-(3,5-Dimethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-thiophen-2-ylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-14-11-15(2)13-16(12-14)20-19(22)21-9-5-3-4-7-17(21)18-8-6-10-23-18/h6,8,10-13,17H,3-5,7,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTECUUJAHUYWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)N2CCCCCC2C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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